![molecular formula C10H8FNO B1324215 4-(2-Fluorophenyl)-4-oxobutyronitrile CAS No. 898767-30-1](/img/structure/B1324215.png)
4-(2-Fluorophenyl)-4-oxobutyronitrile
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Overview
Description
4-(2-Fluorophenyl)-4-oxobutyronitrile (4-Fluorophenyl-4-oxobutyronitrile, FPOBN) is a compound of interest due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. This compound is a derivative of 4-hydroxybutyronitrile and is used as a starting material in the synthesis of various heterocyclic compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Fluorophenyl)-4-oxobutyronitrile and its derivatives are utilized in chemical synthesis and have been part of studies focusing on various chemical reactions and properties:
- Practical Synthesis: The molecule has been involved in the development of practical synthesis methods for related compounds, enhancing the manufacturing process of materials like flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material. The synthesis process often involves cross-coupling reactions and diazotization, indicating the compound's role in complex chemical procedures (Qiu et al., 2009).
- Formation of Complexes: Complexes of similar compounds with various transition metal ions have been synthesized and studied for their physico-chemical properties, including magnetic and thermal properties. The studies highlight the compound's relevance in forming structures with potential applications in material science and engineering (Ferenc et al., 2017).
Biological and Pharmacological Properties
The compound and its derivatives are also significant in the context of biological and pharmacological research:
- Antioxidant Activity: Derivatives of similar fluorobenzaldehyde compounds have been prepared and evaluated for their promising antioxidant activity. This indicates the potential of 4-(2-Fluorophenyl)-4-oxobutyronitrile derivatives in contributing to the development of antioxidant therapies (El Nezhawy et al., 2009).
- Antimicrobial Studies: Similar compounds have been synthesized and shown very good antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Karthikeyan et al., 2008).
Crystallography and Material Science
The compound's involvement in material science and crystallography has been noted:
- Crystal Structure Analysis: Studies have been conducted to analyze the crystal structure of similar compounds, providing insights into their molecular geometry and potential applications in material science (Chai & Liu, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), act as inhibitors of human equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
It is known that ents, which similar compounds inhibit, play a crucial role in nucleotide synthesis and the regulation of adenosine function .
Result of Action
Similar compounds have been shown to inhibit ents, which could potentially disrupt nucleotide synthesis and the regulation of adenosine function .
properties
IUPAC Name |
4-(2-fluorophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGERJUSCKQINCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642220 |
Source
|
Record name | 4-(2-Fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-4-oxobutyronitrile | |
CAS RN |
898767-30-1 |
Source
|
Record name | 4-(2-Fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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